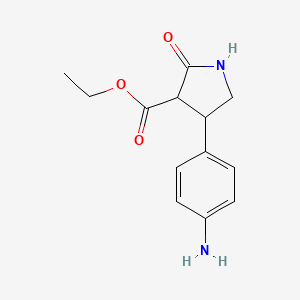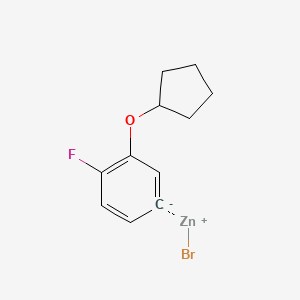
3-Cyclopentyloxy-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.50 M. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
The preparation of 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general synthetic route can be summarized as follows:
Synthesis of 3-cyclopentyloxy-4-fluorophenyl bromide: This intermediate is prepared by bromination of 3-cyclopentyloxy-4-fluorobenzene.
Formation of the organozinc reagent: The 3-cyclopentyloxy-4-fluorophenyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial production methods may involve scaling up these reactions with appropriate safety and efficiency measures to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed from these reactions depend on the specific electrophiles or carbonyl compounds used.
Aplicaciones Científicas De Investigación
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules through various coupling and addition reactions.
Medicinal chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: It is used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc species that can participate in nucleophilic substitution and addition reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE can be compared with other organozinc reagents such as:
4-Fluorophenylzinc bromide: Similar in structure but lacks the cyclopentyloxy group, leading to different reactivity and applications.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12BrFOZn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;;/h3,7-9H,1-2,5-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VVJNBYGBUYWYJQ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
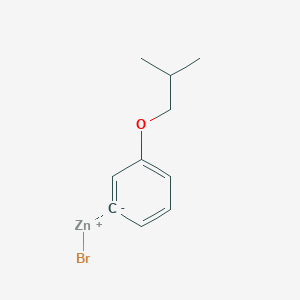
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
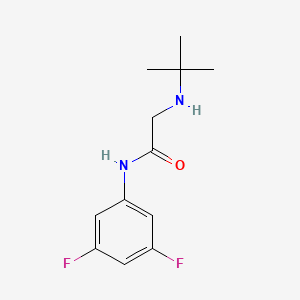
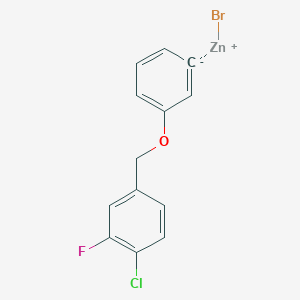

![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
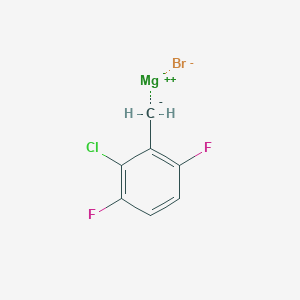



![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
